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Compound of Interest

Compound Name: Tulathromycin B

Cat. No.: B591065 Get Quote

This guide provides a detailed comparison of the pharmacokinetic profiles of Tulathromycin B
in various animal species, including cattle, swine, sheep, and goats. The information is

intended for researchers, scientists, and drug development professionals, offering a

consolidated resource of experimental data and methodologies to support further research and

clinical application.

Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Tulathromycin B
following a single 2.5 mg/kg bodyweight administration, unless otherwise specified. These

values highlight the inter-species variability in drug absorption, distribution, and elimination.
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Pharmacokinet
ic Parameter

Cattle Swine Sheep Goats

Cmax (µg/mL) ~0.5[1] 0.74 ± 0.22 (IM)
3.6 (non-

pregnant)[2][3]
1.00 ± 0.42[4]

Tmax (h) ~0.5[1][5] 0.25 (IM)
1.6 (non-

pregnant)[2][3]
~1.0[4][6]

Elimination Half-

life (t½) (h)
~90[4] 63.55 ± 8.20 (IM) ~118[2] 61.4 ± 14.1[4]

Bioavailability

(%)
>90 (SC)[7] >80 (IM)[7] 100 (IM)[3]

95.8 (IM,

lactating)[8]

Volume of

Distribution (Vd)

(L/kg)

>10[5] - - 33 ± 6[8]

In-Depth Species-Specific Pharmacokinetics
Cattle
Tulathromycin administered subcutaneously to cattle is characterized by rapid and extensive

absorption, leading to high distribution and slow elimination.[1] The maximum plasma

concentration (Cmax) of approximately 0.5 µg/mL is reached at about 30 minutes (Tmax) post-

dosing.[1] Notably, tulathromycin concentrations are significantly higher in lung tissue

compared to plasma, indicating substantial accumulation in neutrophils and alveolar

macrophages.[1] The elimination half-life in cattle is approximately 90 hours.[4] Studies have

also shown a long elimination half-life of 2.75 days in plasma and 8.75 days in lung tissue.[9]

Swine
Following intramuscular administration in swine, Tulathromycin is rapidly absorbed, reaching a

maximum serum concentration of 0.74 ± 0.22 µg/mL at 0.25 hours. The drug is slowly

eliminated with a half-life of 63.55 ± 8.20 hours.

Sheep
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In non-pregnant ewes, a single subcutaneous injection of tulathromycin at 2.5 mg/kg results in

a mean maximum plasma concentration of 3.6 µg/mL, with a mean time to maximum

concentration of 1.6 hours.[2][3] The apparent elimination half-life is approximately 118 hours.

[2] Pharmacokinetic parameters in sheep appear to be more similar to cattle than to goats.[2]

After a single intramuscular dose of 2.5 mg/kg in sheep, the maximum plasma concentration

was 1.19 µg/mL, achieved in about 15 minutes, with an elimination half-life of 69.7 hours and

100% bioavailability.[3]

Goats
In healthy Boer goats administered tulathromycin subcutaneously (2.5 mg/kg), the plasma

profile is biphasic with rapid absorption.[4] The maximum drug concentration (Cmax) is 1.00 ±

0.42 µg/mL, detected within approximately 1 hour after injection.[4] The plasma terminal

elimination half-life is 61.4 ± 14.1 hours.[4] The tissue half-lives range from 2.4 days in muscle

to 9.0 days in lung tissue.[4]

Experimental Protocols
The following sections detail the typical methodologies employed in the pharmacokinetic

studies of Tulathromycin B.

Animal Studies and Drug Administration
Species and Housing: Healthy adult animals of the specified species (e.g., Friesian beef

calves, Boer goats, adult ewes) are typically used.[2][5][8] Animals are housed in appropriate

facilities and fed an antibiotic-free diet.

Drug Formulation and Dosage: A single dose of a commercial 10% Tulathromycin B
solution (e.g., Draxxin) is administered at a dosage of 2.5 mg/kg of body weight.[10][11]

Route of Administration: The route of administration is species-dependent, commonly

subcutaneous (SC) in the cervical region for cattle and sheep, and intramuscular (IM) for

swine.[1][2]

Sample Collection and Processing
Blood Sampling: Serial blood samples are collected via jugular venipuncture at predefined

time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96,

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25488837/
https://journals.usamvcluj.ro/index.php/agricultura/article/download/14901/13393
https://pubmed.ncbi.nlm.nih.gov/25488837/
https://pubmed.ncbi.nlm.nih.gov/25488837/
https://journals.usamvcluj.ro/index.php/agricultura/article/download/14901/13393
https://avmajournals.avma.org/view/journals/ajvr/73/10/ajvr.73.10.1634.xml
https://avmajournals.avma.org/view/journals/ajvr/73/10/ajvr.73.10.1634.xml
https://avmajournals.avma.org/view/journals/ajvr/73/10/ajvr.73.10.1634.xml
https://avmajournals.avma.org/view/journals/ajvr/73/10/ajvr.73.10.1634.xml
https://www.benchchem.com/product/b591065?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25488837/
https://avmj.journals.ekb.eg/article_176887_2d7436c40dbe189bc80f1ea4e9698ddf.pdf
https://www.researchgate.net/publication/45270530_Pharmacokinetics_of_tulathromycin_following_subcutaneous_administration_in_meat_goats
https://www.benchchem.com/product/b591065?utm_src=pdf-body
https://academic.oup.com/jas/article/97/11/4482/5580786
https://pmc.ncbi.nlm.nih.gov/articles/PMC9544005/
https://ec.europa.eu/health/documents/community-register/2021/20210209150658/anx_150658_en.pdf
https://pubmed.ncbi.nlm.nih.gov/25488837/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


144, 192, 240 hours).[11]

Plasma Separation: Plasma is separated from whole blood by centrifugation (e.g., 2000g for

10 minutes or 4,900 x g at 4°C for 15 minutes).[10][12]

Sample Storage: Plasma samples are stored at low temperatures (e.g., -20°C or -80°C) until

analysis.[10][12]

Analytical Methodology: LC-MS/MS
A common and validated method for quantifying Tulathromycin B in biological matrices is

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11][13]

Sample Preparation: A protein precipitation step is typically employed. For instance,

acetonitrile and an internal standard (e.g., tulathromycin-d7) are added to the plasma

sample.[11] The mixture is vortexed, centrifuged, and the supernatant is filtered.[11] The

purified sample is then diluted before injection into the LC-MS/MS system.[11]

Chromatographic Separation: Reverse-phase chromatography is performed using a C18

column with gradient elution.[11][13]

Mass Spectrometric Detection: Positive electrospray ionization (ESI+) is used to detect the

doubly charged ion [M+2H]2+ at m/z 403.9 in selected ion monitoring mode.[14]

Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine the

pharmacokinetic parameters from the plasma concentration-time data.[2][13]

Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical experimental workflow for determining the

pharmacokinetic profile of Tulathromycin B.
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Caption: Experimental workflow for pharmacokinetic studies.
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Immunomodulatory Signaling of Tulathromycin B
Tulathromycin B has been shown to exert anti-inflammatory and pro-resolving effects by

modulating lipid signaling pathways in bovine neutrophils.[15]
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Caption: Tulathromycin's modulation of lipid signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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